2-Methylheptanal

説明

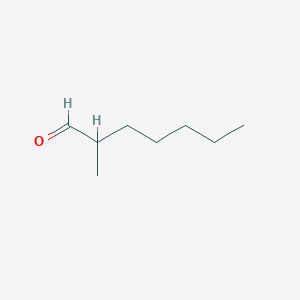

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-8(2)7-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEKCFIOOSCJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937186 | |

| Record name | 2-Methylheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16630-91-4 | |

| Record name | 2-Methylheptanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16630-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylheptan-1-al | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylheptan-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 Methylheptanal

Conventional Synthetic Approaches and Challenges

Oxidation of Precursor Alcohols or Related Compounds

A primary and conventional method for synthesizing 2-methylheptanal is through the oxidation of its corresponding primary alcohol, 2-methylheptanol. This transformation is a cornerstone of organic synthesis. researchgate.net However, the selective oxidation of primary alcohols to aldehydes presents a significant challenge due to the potential for over-oxidation to the corresponding carboxylic acid, 2-methylheptanoic acid. researchgate.netbeilstein-journals.org

Several reagents and methods have been developed to achieve this selective oxidation with varying degrees of success and associated challenges:

Chromium-Based Reagents: Historically, oxidants like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) were widely used. While effective in converting primary alcohols to aldehydes, these reagents are toxic and generate hazardous chromium waste, posing significant environmental concerns. google.com

Activated DMSO Oxidations: The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a mild and highly effective method for this conversion. synarchive.comwikipedia.org It is known for its broad functional group tolerance and typically provides high yields of the aldehyde. wikipedia.org A significant drawback is the production of dimethyl sulfide, a volatile and foul-smelling byproduct, and the requirement for cryogenic temperatures (-78 °C). wikipedia.orgjkchemical.com

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent offers a mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature. tcichemicals.comwikipedia.org It boasts several advantages, including short reaction times, high yields, and tolerance of sensitive functional groups. wikipedia.org However, the cost of the reagent and its potentially explosive nature can be prohibitive for large-scale industrial applications. wikipedia.org

A key challenge across these methods is achieving high chemoselectivity, ensuring that only the desired alcohol is oxidized without affecting other sensitive functional groups within a complex molecule. bham.ac.uk Another consideration is the potential for side reactions, such as the formation of esters when the aldehyde product reacts with the starting alcohol material. bham.ac.uk

| Oxidation Method | Reagents | Key Advantages | Key Challenges |

| Chromium-Based | PCC, PDC | Effective conversion | Toxicity, hazardous waste |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Mild, high yield, functional group tolerance | Foul-smelling byproduct, cryogenic temperatures |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Mild, selective, room temperature, high yield | Reagent cost, potential explosivity |

This table provides a summary of common oxidation methods for producing aldehydes from primary alcohols.

Hydroformylation Reactions and Regioselectivity Considerations

Hydroformylation, also known as oxo synthesis, represents a significant industrial route for the production of aldehydes. This process involves the reaction of an alkene with carbon monoxide and hydrogen, typically in the presence of a transition metal catalyst. For the synthesis of this compound, the precursor alkene would be 1-heptene (B165124).

A critical challenge in the hydroformylation of terminal alkenes like 1-heptene is regioselectivity. The reaction can produce two isomeric aldehydes: the desired branched aldehyde (this compound) and the linear aldehyde (octanal).

CH3(CH2)4CH=CH2 + CO + H2 --(Catalyst)--> CH3(CH2)4CH(CH3)CHO (branched) + CH3(CH2)6CHO (linear)

The ratio of these products is highly dependent on the catalyst system employed. Traditional cobalt-based catalysts often produce a mixture of linear and branched isomers. More advanced rhodium-based catalysts, particularly those modified with bulky phosphine (B1218219) ligands, can offer significantly higher regioselectivity towards the linear aldehyde. Achieving high selectivity for the branched this compound often requires specialized catalyst design. The steric and electronic properties of the ligands coordinated to the metal center play a crucial role in directing the addition of the formyl group (CHO) to the internal carbon of the double bond.

Julia Olefination and Aldehyde Synthesis

The Julia olefination is a powerful carbon-carbon bond-forming reaction that can be adapted for the synthesis of aldehydes. The classical Julia olefination involves the reaction of a phenyl sulfone with an aldehyde or ketone to form an alkene. A modification of this reaction, known as the Julia-Kocienski olefination, provides a more direct route to alkenes and can be integrated into a multi-step synthesis of aldehydes.

While not a direct single-step synthesis for this compound, the Julia olefination can be a key step in a longer synthetic sequence. For instance, a smaller aldehyde could be reacted with an appropriate sulfone reagent to construct the carbon backbone of this compound. The resulting alkene would then need to be converted to the target aldehyde through subsequent reactions, such as hydroboration-oxidation followed by oxidation of the resulting alcohol. The complexity and multi-step nature of this approach make it less common for the direct industrial production of this compound compared to oxidation or hydroformylation.

Other Established Carbon-Carbon Bond Forming Reactions

Several other established carbon-carbon bond-forming reactions can be utilized to construct the carbon skeleton of this compound, which is then converted to the final aldehyde.

Grignard Reactions: A Grignard reagent, such as pentylmagnesium bromide, can be reacted with an appropriate α-substituted aldehyde or epoxide. For example, reaction with propionaldehyde (B47417) would form the secondary alcohol, 2-methyl-3-heptanol. Subsequent rearrangement and oxidation steps would be necessary to arrive at this compound. Alternatively, reaction of a Grignard reagent with a suitable orthoester followed by hydrolysis can yield an aldehyde.

Wittig Reaction: The Wittig reaction, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, is a classic method for alkene synthesis. A Wittig reaction could be employed to construct the carbon backbone, which would then require further functional group manipulation to yield this compound. For example, reacting an appropriate ylide with an aldehyde could form an alkene that, upon ozonolysis or other cleavage methods, yields the target aldehyde.

These methods, while fundamental in organic synthesis, often involve multiple steps and may not be as atom-economical or direct as hydroformylation or the oxidation of a readily available precursor alcohol.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes.

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Synthetic routes with high atom economy maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.

Hydroformylation: This method generally exhibits high atom economy as all the atoms of the reactants (alkene, carbon monoxide, and hydrogen) are incorporated into the aldehyde product. The primary challenge lies in achieving high selectivity to minimize the formation of isomeric byproducts.

Oxidation Reactions: The atom economy of oxidation reactions varies significantly depending on the reagent used.

Catalytic oxidations using molecular oxygen or hydrogen peroxide as the terminal oxidant are highly atom-economical, with water being the only byproduct. frontiersin.org The development of efficient and selective catalysts for these processes is a major focus of green chemistry research. frontiersin.org

Stoichiometric oxidations, such as those using chromium-based reagents or Dess-Martin periodinane, have poor atom economy. beilstein-journals.org These reactions generate significant amounts of waste byproducts that are often toxic and difficult to dispose of. beilstein-journals.orgfrontiersin.org For example, in a DMP oxidation, the periodinane reagent is converted to a large iodinane byproduct. wikipedia.org

The Swern oxidation also has lower atom economy due to the use of stoichiometric amounts of DMSO and an activating agent, which are converted into byproducts (dimethyl sulfide, carbon monoxide, carbon dioxide). wikipedia.org

Catalytic Approaches and Efficiency Enhancement

Catalyst Systems:

Rhodium-Based Catalysts: Rhodium complexes are widely used for hydroformylation due to their high activity and selectivity under milder conditions compared to cobalt catalysts. scialert.netmdpi.com The catalytic activity and selectivity can be tuned by modifying the ligands attached to the rhodium center. scialert.netmdpi.com For instance, the use of phosphite (B83602) ligands can significantly influence the product distribution. optience.com

Cobalt-Based Catalysts: While often requiring more stringent conditions, cobalt catalysts are also employed in hydroformylation. rsc.orgnih.gov Research on Co-based complexes in n-butane expanded solvents has demonstrated enhanced turnover frequencies. rsc.org Supported amorphous Co-B catalysts have also been investigated, showing high initial activity. pku.edu.cn

Single-Atom Catalysts (SACs): SACs represent a frontier in catalysis, offering maximum atom efficiency and unique reactivity. nih.govmdpi.com For example, a rhodium single-atom catalyst supported on a porous organic polymer with phosphine ligands (Rh@POP-PTBA-HA-50) exhibited a significant improvement in regioselectivity for linear aldehydes in 1-octene (B94956) hydroformylation. nih.gov Similarly, cobalt SACs have been shown to have good activity and selectivity for aldehydes. nih.gov

Bimetallic Catalysts: The combination of two different metals can lead to synergistic effects. For instance, Co₂(CO)₈/Ru₃(CO)₁₂ bimetallic catalysts have shown significantly higher initial reaction rates in olefin hydroformylation compared to Co₂(CO)₈ alone. nih.gov

Efficiency Enhancement Strategies:

Several strategies are employed to enhance the efficiency of the catalytic process for this compound production:

Ligand Modification: The electronic and steric properties of ligands play a crucial role. The addition of excess triphenylphosphine (B44618) (PPh₃) or triphenylphosphite (P(OPh)₃) to rhodium catalysts can increase the ratio of normal to iso-aldehydes and suppress side reactions. scialert.net Electron-withdrawing substituents on phosphite ligands can increase reaction rates.

Reaction Conditions Optimization: Parameters such as temperature, pressure, and syngas (H₂/CO) composition are critical. For example, in a rhodium-catalyzed system, the n/iso ratio was found to increase with higher H₂ partial pressure but decrease with increasing temperature and CO partial pressure. scialert.net

Catalyst Support: Supporting the catalyst on materials like carbon nanotubes (CNTs) or mesoporous silica (B1680970) (SBA-15) can enhance stability and allow for easier recovery and recycling, although some decrease in activity upon recycling has been observed. pku.edu.cn

Phase Transfer Catalysis: The use of phase transfer catalysts can accelerate reactions between reactants in different phases, offering another avenue for process intensification. matanginicollege.ac.in

The ongoing development of novel catalytic systems and the optimization of reaction conditions are key to improving the efficiency and sustainability of this compound synthesis.

Asymmetric Synthesis and Stereochemical Control in this compound Production

The presence of a chiral center at the C2 position of this compound means it can exist as two enantiomers, (R)- and (S)-2-methylheptanal. The stereochemical control during its synthesis is crucial, particularly if one enantiomer exhibits specific desired properties. Asymmetric synthesis aims to produce a single enantiomer or a mixture enriched in one enantiomer. york.ac.ukslideshare.netnih.gov

Enantioselective Methodologies

Enantioselective synthesis involves the creation of a chiral product from an achiral or racemic starting material, where one enantiomer is formed in preference to the other. This is typically achieved using a chiral catalyst, a chiral auxiliary, or a chiral reagent. york.ac.uk

One of the primary approaches for the enantioselective synthesis of this compound involves the asymmetric alkylation of a metalloenamine derived from an aldehyde. In a study by Meyers et al. (1977), chiral alkoxy amines, synthesized from optically active amino acids like (S)-phenylalanine, were used to form chiral aldimines with propionaldehyde. uoa.gr Metalation of these aldimines with lithium diisopropylamide (LDA) followed by alkylation with n-hexyl iodide yielded, after hydrolysis, (S)-2-methylheptanal. uoa.gr Conversely, starting with octanal (B89490) and alkylating with methyl iodide produced (R)-2-methylheptanal. uoa.gr The enantiomeric excess (e.e.) achieved was as high as 58%, and it was found that the stereochemical outcome was influenced by the structure of the chiral amine used. uoa.gr

The use of chiral auxiliaries is a common strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For instance, oxazolidinones, popularized by David A. Evans, are effective chiral auxiliaries for controlling the stereochemistry of aldol (B89426) reactions, which can be a route to precursors of chiral aldehydes. wikipedia.org The auxiliary is first acylated, and then the resulting imide is enolized and reacted with an electrophile. The steric hindrance provided by the substituent on the oxazolidinone directs the approach of the electrophile, leading to high diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral product. wikipedia.org

Diastereoselective Approaches

Diastereoselective synthesis aims to control the formation of diastereomers. When a molecule already contains a stereocenter, a new stereocenter is introduced in a way that one diastereomer is preferentially formed. york.ac.uk

In the context of synthesizing complex molecules that may contain the this compound moiety, diastereoselective reactions are fundamental. For example, the synthesis of the C1–C16 fragment of the purported structure of Formosalide B involved the creation of (2S,3S)-3-(tert-Butyldimethylsilyloxy)-7-(4-methoxybenzyloxy)-2-methylheptanal. acs.orgnih.gov The synthesis started from a chiral precursor and involved multiple steps where new stereocenters were introduced with high diastereocontrol. For instance, the reduction of a ketone or the opening of an epoxide with an organocuprate reagent can be highly diastereoselective, controlled by the existing stereochemistry in the molecule. acs.orgnih.gov

Another example is the alkylation of the O,C-dianions of β-hydroxy sulfoxides. The stereochemistry of the alkylation product is controlled by the existing stereocenter of the hydroxy group, leading to a high diastereomeric ratio. thieme-connect.de The resulting product can then be further transformed into a chiral aldehyde.

The stereochemical control in these syntheses often relies on creating a rigid transition state where one face of the reacting center is sterically blocked. This can be achieved through chelation with a metal ion or through the inherent conformational preferences of the substrate and reagents. wikipedia.orgthieme-connect.de

Chemical Reactivity and Mechanistic Studies of 2 Methylheptanal

Oxidation Reactions and Product Formation

2-Methylheptanal, an aldehyde, is susceptible to oxidation, which converts its aldehyde functional group (-CHO) into a carboxylic acid functional group (-COOH). This reaction yields its corresponding carboxylic acid, 2-methylheptanoic acid. ontosight.ai The transformation is a fundamental reaction in organic chemistry and can be achieved using various oxidizing agents. One common laboratory reagent used for this purpose is potassium permanganate (B83412) (KMnO₄). The successful synthesis of 2-methylheptanoic acid from the oxidation of this compound is a well-established chemical conversion. ontosight.ai

The oxidation of aldehydes like this compound can proceed through various pathways, influenced by the specific conditions and oxidants employed. In industrial settings, a common method for producing carboxylic acids involves the oxidation of aldehydes using molecular oxygen, often in the presence of a promoter like an amine or its N-oxide. google.com This process is designed to maximize the yield of the desired carboxylic acid while minimizing the formation of byproducts, such as formates. google.com

In biological systems, similar oxidative transformations occur. For instance, the metabolic breakdown of related branched-chain alkanes involves oxidation by cytochrome P450 enzymes to form alcohols, which are then further oxidized to aldehydes and subsequently to carboxylic acids.

Atmospheric chemistry also provides insights into potential oxidative pathways. The reaction of organic compounds with hydroxyl radicals (OH) in the atmosphere leads to the formation of peroxy radicals (RO₂). core.ac.uk These radicals can undergo further reactions, leading to a variety of oxygenated products. While not specific to this compound, these general mechanisms suggest that its oxidation could lead to the formation of hydroperoxides and other degradation products aside from the primary carboxylic acid.

Conversion to 2-Methylheptanoic Acid

Carbonyl Reactivity and Derivatization Pathways

The chemistry of this compound is dominated by the reactivity of its carbonyl group (C=O). The carbon-oxygen double bond is significantly polarized because oxygen is more electronegative than carbon. savemyexams.comlibretexts.org This polarization results in the carbonyl carbon having a partial positive charge (δ+) and the oxygen atom having a partial negative charge (δ-), making the carbon atom an electrophilic center. savemyexams.com

Consequently, the carbonyl carbon is susceptible to attack by nucleophiles. savemyexams.com In a typical nucleophilic addition reaction, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi (π) bond of the carbonyl group. This leads to the formation of a tetrahedral alkoxide intermediate, where the carbon atom's hybridization changes from sp² to sp³. libretexts.orgmasterorganicchemistry.com In the final step, this negatively charged oxygen intermediate is protonated, typically by adding a weak acid to the mixture, resulting in the formation of an alcohol. libretexts.org This two-step process is a fundamental pathway for the derivatization of aldehydes like this compound. savemyexams.com

The accessibility of the carbonyl carbon in aldehydes generally makes them more reactive towards nucleophiles compared to ketones, which have two alkyl groups that can sterically hinder the approaching nucleophile. libretexts.org

This compound possesses a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon), which allows it to participate in aldol (B89426) condensation reactions. youtube.comdoubtnut.com This α-hydrogen is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. youtube.com In the presence of a base (like dilute sodium hydroxide) or an acid, this proton can be removed to form an enolate ion. youtube.comlibretexts.org

This enolate ion is a potent carbon-based nucleophile. It can then attack the electrophilic carbonyl carbon of a second molecule of this compound in a nucleophilic addition step. libretexts.org The initial product of this dimerization is a β-hydroxy aldehyde, known as an aldol addition product. youtube.comlibretexts.org For this compound, the self-condensation product would be 3-hydroxy-2,4-dimethyl-2-propylheptanal. doubtnut.com

Often, particularly with heating, this aldol addition product readily undergoes dehydration (elimination of a water molecule). libretexts.orglibretexts.org This elimination step forms a double bond between the α- and β-carbons, resulting in an α,β-unsaturated aldehyde. libretexts.org The formation of this conjugated system provides additional stability, often driving the reaction to completion. uobabylon.edu.iq Reactions between two different aldehyde or ketone reactants are known as crossed or mixed aldol condensations. libretexts.org

Nucleophilic Addition Reactions

Mechanistic Elucidation of Key Transformations Involving this compound

The primary reactions of this compound follow well-understood mechanistic pathways common to aldehydes.

Nucleophilic Addition Mechanism: The mechanism is a characteristic two-step process. libretexts.org

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon. The π-electrons of the C=O bond move to the highly electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. savemyexams.comlibretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a proton source (like H₂O or a dilute acid) present in the reaction mixture to yield the final alcohol product. savemyexams.comlibretexts.org

Table 1: General Mechanism of Nucleophilic Addition

| Step | Description |

|---|---|

| 1 | The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of this compound. |

| 2 | A tetrahedral alkoxide intermediate is formed as the C=O pi bond breaks. |

| 3 | The alkoxide is protonated by an acid source (H-A). |

| 4 | The final product is an alcohol, and the acid's conjugate base (A⁻) is regenerated. |

Aldol Condensation Mechanism (Base-Catalyzed): The base-catalyzed aldol reaction proceeds in several steps. libretexts.org

Enolate Formation: A base removes an acidic α-hydrogen from a molecule of this compound, creating a resonance-stabilized enolate ion. libretexts.org

Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of a second, unreacted molecule of this compound. This forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water), regenerating the base catalyst and forming the β-hydroxy aldehyde (the aldol addition product). libretexts.org

If the reaction is heated, a subsequent dehydration step occurs to yield the aldol condensation product. libretexts.org 4. Dehydration: The base removes an α-hydrogen, forming an enolate. The resulting negative charge facilitates the elimination of the -OH group from the β-carbon, forming a π-bond and yielding the stable, conjugated α,β-unsaturated aldehyde. libretexts.orguobabylon.edu.iq

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 86044 nih.gov |

| (2S)-2-methylheptanal | 13583483 nih.gov |

| 2-Methylheptanoic acid | 14475 nih.gov |

| Potassium permanganate | 5462222 |

| Sodium hydroxide | 14798 |

| 3-Hydroxy-2,4-dimethyl-2-propylheptanal | 57348983 |

| Water | 962 |

| Hydroxyl radical | 1004 |

| Oxygen | 977 |

| Carbon | 5462310 |

| Hydrogen | 404 |

| Nitrogen | 947 |

| 2-Methylpentanal | 7989 |

| Aldehyde | 177 |

| Carboxylic acid | 5460506 |

| Ketone | 1793 |

| Alcohol | 682 |

| Enolate | 2723659 |

Analytical Chemistry Methodologies for 2 Methylheptanal Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture. advancechemjournal.com For a volatile compound like 2-methylheptanal, gas chromatography is the most common and effective method.

Gas chromatography (GC) is a powerful analytical technique used to separate and identify volatile compounds in a sample. lcservicesltd.co.uk In GC, a gaseous mobile phase carries the sample through a stationary phase, separating the components based on their individual properties. lcservicesltd.co.uk The time it takes for a specific compound to travel through the column to the detector is known as its retention time, which is a key parameter for identification.

GC is widely used for the analysis of volatile organic compounds (VOCs), including aldehydes like this compound. scioninstruments.com The technique's applications span various fields, including environmental monitoring to detect pollutants in air, water, and soil, and in the food industry to analyze flavor and aroma profiles. scioninstruments.com For complex samples, GC can be coupled with other techniques, such as mass spectrometry (GC-MS), to provide more comprehensive data for identification and quantification. scioninstruments.com The selection of the appropriate GC column and operating conditions, such as temperature programming and carrier gas flow rate, is critical for achieving optimal separation of target analytes. lmaleidykla.lt In some cases, derivatization of the analyte may be necessary to improve its chromatographic behavior. lmaleidykla.lt

A specific parameter used in GC for the identification of compounds is the Kovats Retention Index. For this compound, the experimental Kovats Retention Index on a standard polar column is 1306. nih.gov

High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to move a sample through a column packed with a stationary phase. advancechemjournal.com It is a versatile tool for the qualitative and quantitative analysis of a wide range of compounds. advancechemjournal.com While GC is generally preferred for volatile compounds like this compound, HPLC can be employed, particularly when dealing with complex matrices or when derivatization is used to enhance detection.

The effectiveness of HPLC separation is influenced by factors such as the composition of the mobile phase, the nature of the stationary phase, and the column temperature. lcms.czchromatographyonline.com For instance, in reversed-phase LC, a common mode of HPLC, decreasing the percentage of the organic solvent in the mobile phase can significantly increase the retention time of small molecules. chromatographyonline.com The choice of detector is also crucial. While UV detectors are common, for compounds lacking a strong chromophore, other detectors like mass spectrometry (MS) or evaporative light scattering detectors (ELSD) can be used. lcms.cz MS detection, in particular, offers high specificity and sensitivity. lcms.cz

Although less common for a volatile aldehyde like this compound, HPLC could be adapted for its analysis, potentially after a derivatization step to create a less volatile and more easily detectable derivative. The development of an HPLC method would require careful optimization of the mobile phase, stationary phase, and detector to achieve the desired separation and sensitivity. advancechemjournal.commdpi.com

Gas Chromatography (GC) Applications

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and quantification of chemical compounds. Following separation by chromatography, methods like mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy provide detailed information about the molecular structure and functional groups of this compound.

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. cornell.edu When coupled with Gas Chromatography (GC-MS), it becomes a highly effective tool for identifying and quantifying individual components in a complex mixture. scioninstruments.comacs.org The GC separates the volatile compounds, and the MS provides mass data that aids in their structural elucidation. scioninstruments.com

In the analysis of this compound, GC-MS is a primary method. The mass spectrum of a compound is a unique fingerprint that can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) Mass Spectral database, for positive identification. nih.govnih.govresearchgate.net The mass spectrum of this compound shows a characteristic fragmentation pattern. The top peak (most abundant ion) in the mass spectrum of this compound appears at a mass-to-charge ratio (m/z) of 58, with the second and third highest peaks at m/z 57. nih.gov The entire spectrum consists of 66 distinct peaks. nih.gov

GC-MS is widely applied in various fields, including metabolomics research for the profiling of metabolites in biological samples. mdpi.com However, matrix effects, where other components in the sample interfere with the analysis, can be a challenge and may require specific sample preparation and injection techniques to mitigate. mdpi.com

Table 1: GC-MS Data for this compound

| Parameter | Value |

| NIST Number | 160630 |

| Library | Main library |

| Total Peaks | 66 |

| m/z Top Peak | 58 |

| m/z 2nd Highest | 57 |

| m/z 3rd Highest | - |

| Source: PubChem CID 86044 nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure of organic compounds. numberanalytics.com It operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and emit electromagnetic radiation at specific frequencies. numberanalytics.comlibretexts.org This provides detailed information about the connectivity of atoms and their chemical environment within a molecule. libretexts.org

For the structural elucidation of this compound, both ¹H NMR and ¹³C NMR spectroscopy are employed. libretexts.org

¹H NMR provides information about the number of different types of protons, their relative numbers, and their proximity to other protons.

¹³C NMR reveals the number of different types of carbon atoms in the molecule. libretexts.org

Advanced techniques like two-dimensional (2D) NMR can further elucidate complex structures by showing correlations between different nuclei. numberanalytics.comresearchgate.net While specific ¹H and ¹³C NMR spectral data for this compound is available in spectral databases, a detailed interpretation would involve analyzing chemical shifts, integration of signals, and spin-spin coupling patterns to confirm the presence of the methyl group at the second position and the aldehyde functional group. nih.govlibretexts.org

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. studymind.co.uk It works by passing infrared radiation through a sample and measuring which frequencies are absorbed. studymind.co.uk Different chemical bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint. studymind.co.ukutdallas.edu

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A key feature in the IR spectrum of an aldehyde is the strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O). studymind.co.ukmasterorganicchemistry.com This typically appears in the region of 1680-1750 cm⁻¹. studymind.co.uk Additionally, the C-H stretching vibrations of the alkyl chain and the aldehyde proton would also be present. masterorganicchemistry.comdocbrown.info The vapor phase IR spectrum for this compound is available for detailed analysis. nih.gov By comparing the observed absorption frequencies with known correlation charts, the functional groups in this compound can be unequivocally identified. studymind.co.ukutdallas.edu

Advanced Detection and Quantification Approaches

Hyphenated Techniques (e.g., GC-TOF-MS, GC-MS-O)

Hyphenated techniques, which combine two or more analytical methods, provide a multi-dimensional analysis of volatile compounds like this compound.

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS)

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) is a powerful instrumental platform for the analysis of complex volatile profiles. chromatographyonline.com In GCxGC, the sample is subjected to separation on two columns with different stationary phases, which provides a significant increase in peak capacity and separation power compared to single-column GC. chromatographyonline.comsepsolve.com The modulator, a critical component, traps fractions from the primary column and re-injects them as narrow bands onto the second, faster-eluting column. sepsolve.com

This enhanced separation is particularly advantageous for resolving this compound from isomers and other structurally similar compounds that may co-elute in one-dimensional GC. The coupling with a TOF-MS detector is crucial, as these instruments can acquire full mass spectra at very high speeds (e.g., up to 10,000 spectra per second), which is necessary to adequately characterize the narrow peaks produced by the second dimension of the GCxGC system. mdpi.comsrainstruments.com The benefits of this approach include improved signal-to-noise ratios and the ability to detect trace-level components that might otherwise be obscured by the sample matrix. sepsolve.comsrainstruments.com

| Feature | Conventional GC-MS | GCxGC-TOF-MS |

| Separation | Single chromatographic column | Two columns with different selectivity sepsolve.com |

| Peak Capacity | Lower | Significantly higher (10-fold or more) chromatographyonline.com |

| Sensitivity | Standard | Enhanced due to cryogenic focusing/band compression mdpi.com |

| Detector Speed | Slower scan speeds are typical | Requires high-speed acquisition (TOF) mdpi.comsrainstruments.com |

| Data Complexity | Simpler (2D plot: time vs. intensity) | More complex (3D plot: 1st dim. time vs. 2nd dim. time vs. intensity) |

| Application | Routine analysis, less complex mixtures | Complex samples (metabolomics, environmental, food analysis) chromatographyonline.com |

Gas Chromatography-Mass Spectrometry-Olfactometry (GC-MS-O)

Gas chromatography-olfactometry (GC-O) adds a sensory dimension to instrumental analysis by combining chemical detection with human perception. In a GC-MS-O system, the effluent from the gas chromatographic column is split between the mass spectrometer and a heated sniffing port. This allows an analyst or a panel of trained assessors to detect and describe odors as they elute, while the MS detector simultaneously records the mass spectrum for compound identification. researchgate.net

Microextraction and Sampling Techniques for Volatile Analysis

Effective sample preparation is critical for the accurate analysis of volatile compounds, aiming to isolate and concentrate analytes like this compound from the sample matrix before instrumental analysis.

Microextraction Techniques

Modern microextraction techniques are designed to be rapid, use minimal or no organic solvents, and provide high enrichment factors for trace analytes. frontiersin.orgchromatographyonline.com

Solid-Phase Microextraction (SPME): SPME is a widely used solvent-free technique for sample preparation. chromatographyonline.com It utilizes a fused silica (B1680970) fiber coated with a sorbent material (e.g., polydimethylsiloxane). The fiber is exposed to a sample, either by direct immersion into a liquid or by exposure to the headspace above a liquid or solid. frontiersin.org Volatile analytes like this compound adsorb onto the fiber coating. The fiber is then retracted and inserted directly into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. chromatographyonline.com

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of solid-phase extraction. The sorbent is packed into a syringe, and a small volume of sample is drawn through it to adsorb the analytes. The analytes are then eluted with a small amount of solvent directly into the analytical instrument. frontiersin.org

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. This creates a cloudy solution of fine droplets, providing a large surface area for rapid extraction of analytes from the aqueous phase into the extraction solvent. mdpi.com

| Technique | Principle | Key Advantages |

| SPME | Adsorption of analytes onto a coated fiber, followed by thermal desorption in a GC injector. chromatographyonline.com | Solvent-free, simple, reusable fiber, easily automated. frontiersin.org |

| MEPS | Miniaturized SPE with the sorbent packed in a syringe; elution with a small solvent volume. frontiersin.org | Low sample and solvent volumes, direct injection into GC or LC. frontiersin.org |

| DLLME | A mixture of extraction and disperser solvents is injected into the sample, forming an emulsion for rapid extraction. mdpi.com | Extremely fast, high enrichment factor, simple to perform. mdpi.com |

Volatile Sampling Techniques

For the analysis of this compound in gaseous matrices like ambient air or emissions, specific sampling techniques are employed to collect and concentrate the compound.

Active Sampling on Sorbent Tubes: This is a common approach, outlined in methods such as US EPA Method TO-17. leeder-analytical.com A known volume of air is actively drawn through a tube packed with one or more solid adsorbents (e.g., Tenax®-GC). leeder-analytical.comepa.gov Volatile organic compounds are trapped on the sorbent material. For analysis, the tube is connected to a thermal desorber (TD), which heats the tube and flushes the desorbed analytes with an inert gas into the GC-MS system. measurlabs.com This method allows for the concentration of analytes from large volumes of air, achieving low detection limits. leeder-analytical.com

Canister Sampling: In this method, a whole air sample is collected in a passivated stainless steel canister, which has an inert internal surface to ensure sample stability. nutechinst.com The sample can be collected either instantaneously ("grab" sampling) or over a period to obtain a time-integrated sample. In the laboratory, a portion of the air from the canister is drawn through a concentration trap before being analyzed by GC-MS. nutechinst.com

Metabolic Pathways and Biochemical Transformations of 2 Methylheptanal

Biosynthetic Origins and Precursors in Biological Systems

The formation of 2-methylheptanal in biological systems can occur through various pathways, including the degradation of larger, more complex molecules.

While specific de novo synthesis pathways for this compound in mammals are not extensively detailed in the literature, related biosynthetic routes in microorganisms offer potential insights. For instance, recombinant microorganisms can be engineered to produce a range of aldehydes, including this compound. These biosynthetic pathways may involve enzymes such as aldolases and alcohol dehydrogenases to construct the carbon backbone and introduce the aldehyde functional group from simpler precursor molecules.

A more documented origin of this compound is through the breakdown of larger precursor molecules. Research has identified this compound as a volatile compound that can be formed during the thermal degradation of cholesterol. This suggests that under certain conditions, the complex structure of cholesterol can be fragmented, leading to the formation of smaller molecules, including this branched-chain aldehyde. Another illustrative, though distinct, example of precursor degradation involves the environmental pollutant 2-methylnaphthalene, which undergoes metabolic activation to form metabolites like 2-naphthalenemethanol.

De Novo Synthesis Pathways

Enzymatic Degradation Pathways and Biochemical Transformations

Once formed or introduced into a biological system, this compound is subject to enzymatic modification and degradation, primarily through oxidative and reductive processes mediated by specific enzyme systems.

The primary metabolic fate of aldehydes like this compound involves oxidation and reduction reactions.

Oxidation: The aldehyde group of this compound can be oxidized to a carboxylic acid group, yielding 2-methylheptanoic acid. fishersci.cafishersci.cathegoodscentscompany.comnih.gov This conversion is a common detoxification pathway for aldehydes.

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, forming 2-methyl-1-heptanol. thegoodscentscompany.comnih.gov

Studies on structurally similar compounds, such as 3-ethyl-2-methylheptane, show a parallel metabolic pattern where oxidation in the liver leads to the formation of corresponding alcohols, aldehydes (like 3-ethyl-2-methylheptanal), and carboxylic acids (like 3-ethyl-2-methylheptanoic acid). nih.govuni.lunih.gov

The enzymatic machinery responsible for these transformations prominently features the cytochrome P450 (CYP) superfamily of enzymes. nih.govacs.orgresearchgate.netnih.govmdpi.com These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics and endogenous compounds. nih.govacs.orgresearchgate.netnih.govmdpi.com

Research has demonstrated that cytochrome P450 enzymes are capable of catalyzing both the oxidation of aldehydes to carboxylic acids and their reduction to alcohols. nih.govacs.orgresearchgate.net For example, recombinant CYP3A4 can metabolize α,β-unsaturated aldehydes through both oxidative and reductive pathways. nih.govacs.orgresearchgate.net The specific P450 isozyme involved can influence the metabolic route. For instance, human P450s 2B6, 3A4, and 2J2 have been shown to participate in the reductive metabolism of certain aldehydes. nih.govacs.org Given that CYP enzymes facilitate the oxidation of related branched alkanes to their aldehyde and acid metabolites, it is highly probable that they play a crucial role in the metabolic processing of this compound.

Oxidative and Reductive Metabolic Processes

Role as a Volatile Metabolite in Biological Systems

This compound has been identified as a volatile organic compound (VOC) in different biological contexts, indicating its role as a metabolic byproduct. As a volatile metabolite, it can be released from its source and detected in the surrounding environment. For example, it has been noted as a volatile product resulting from the thermal processing of cholesterol. Furthermore, "methyl heptanal" has been listed as a volatile metabolite that can serve as an indicator of microbial activity in soil, suggesting its production by soil microorganisms.

Formation as a Marker of Biochemical Processes

The formation of this compound has been identified in the context of the thermal degradation of cholesterol, suggesting its potential role as a volatile marker for specific biochemical changes. During the heating of cholesterol at various temperatures (120°C, 150°C, 180°C, and 220°C), a range of volatile compounds are produced, with carbonyl compounds like aldehydes being among the most abundant. researchgate.net The profile and quantity of these volatiles, including this compound, are dependent on the temperature and duration of the thermal processing. researchgate.netnih.gov

The following table displays a selection of volatile compounds identified during the thermal treatment of cholesterol, illustrating the chemical environment in which this compound is formed.

| Compound Class | Example Compound | Potential Process Indicated |

| Aldehydes | This compound | Thermal Degradation |

| Ketones | 6-Methylheptan-2-one | Cholesterol Degradation |

| Alcohols | 4-Methylpentan-2-ol | Cholesterol Oxidation |

| Alkenes | 4-Methyldec-2-ene | Cholesterol Polymerization |

This table is based on findings from studies on cholesterol thermal degradation. researchgate.net

Occurrence in Specific Biological Matrices (e.g., Fermented Products)

This compound is a naturally occurring volatile organic compound (VOC) found in certain fermented food products, where its presence and concentration are influenced by microbial activity. mdpi.commdpi.comemu.ee One notable example is its occurrence in wholewheat sourdough. mdpi.com The complex flavor profile of sourdough bread is largely determined by the metabolic activities of the resident lactic acid bacteria (LAB) and yeasts, which produce a wide array of VOCs, including aldehydes, alcohols, esters, and acids. mdpi.comnih.gov

The table below details the impact of S. aureus contamination on the relative content of various aldehydes in wholewheat sourdough after 16 hours of fermentation.

| Aldehyde | Effect of S. aureus Contamination |

| This compound | Significantly Reduced |

| Hexanal (B45976) | Significantly Reduced |

| 2-Hexenal | Significantly Reduced |

| 2-Ethylhexanal | Significantly Reduced |

| Octanal (B89490) | Significantly Reduced |

| 2,4-Decadienal | Significantly Increased |

| 2-Octenal | Significantly Increased |

This data is derived from a study on the microbial diversity and metabolites in wholewheat sourdough. mdpi.comresearchgate.net

The modulation of this compound levels by specific microbes highlights its role as a dynamic component of the metabolome in fermented matrices, where its concentration can serve as an indicator of the microbial processes at play. mdpi.comemu.ee

Environmental Fate and Biotransformation of 2 Methylheptanal

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 2-Methylheptanal, these pathways primarily include reactions driven by light and, to a lesser extent, other chemical transformations in atmospheric and aquatic systems.

Photolysis and Photodegradation Mechanisms in Aquatic and Atmospheric Environments

As a volatile organic compound (VOC), this compound released into the atmosphere is subject to photodegradation. The primary mechanism for this is its reaction with photochemically-produced hydroxyl (OH) radicals. copernicus.org While specific rate constants for this compound are not extensively detailed in the provided literature, aldehydes are known to be reactive in the troposphere. This process would lead to the formation of various transformation products. Smoke aerosols can reduce photolysis rates within and beneath a plume, which could influence the atmospheric lifetime of co-emitted organic compounds. mit.edu

In aquatic environments, direct photolysis from sunlight absorption could be a potential degradation pathway. However, specific studies detailing the mechanisms and rates of this compound photolysis in water are limited. The European Chemicals Agency (ECHA) registration dossier for a related compound, Tetrahydro-4-methyl-2-(2-methylprop-1-enyl)pyran, lists phototransformation in water and air as relevant environmental endpoints, though specific data are not provided in the search results. europa.eu

Hydrolysis and Other Non-Biological Transformations

Aldehydes, including this compound, are generally not susceptible to hydrolysis, which is a reaction with water that breaks down a molecule. vaia.com However, other non-biological transformations, particularly oxidation, are significant. This compound can be chemically oxidized to form 2-methylheptanoic acid. ontosight.aiontosight.ai This transformation is a key step in both abiotic and biotic degradation pathways, converting the aldehyde into a carboxylic acid.

Biodegradation by Microbial Communities

The breakdown of this compound by living organisms, particularly microorganisms, is a crucial aspect of its environmental fate. Bacteria and other microbes utilize the compound as a source of carbon and energy through various metabolic pathways.

Aerobic and Anaerobic Degradation Processes

Under aerobic conditions (in the presence of oxygen), this compound is expected to undergo biodegradation readily. The general aerobic pathway for aliphatic hydrocarbons involves the action of oxygenase enzymes. enviro.wikimdpi.com These enzymes would oxidize this compound to its corresponding carboxylic acid, 2-methylheptanoic acid. ontosight.aiontosight.ai This fatty acid can then be further metabolized through pathways like β-oxidation to produce carbon dioxide and water. enviro.wiki Aerobic degradation is generally a rapid process for such compounds. enviro.wikiresearchgate.net

Anaerobic degradation (in the absence of oxygen) is also a possible, though typically slower, pathway for hydrocarbon breakdown. enviro.wikiresearchgate.net For related compounds like 2-methylnaphthalene, a known anaerobic activation mechanism involves the addition of fumarate (B1241708) to the methyl group by enzymes such as naphthyl-2-methyl-succinate synthase. ethz.chnih.gov This is followed by conversion to an acid derivative, ring reduction, and eventual breakdown. ethz.chnih.govresearchgate.netresearchgate.net A similar pathway, initiated by the addition of fumarate, is a plausible mechanism for the anaerobic biodegradation of this compound.

The table below summarizes the key degradation processes.

Table 1: Summary of this compound Degradation Processes| Degradation Type | Environment | Key Process | Primary Product |

|---|---|---|---|

| Abiotic | Atmosphere | Photodegradation (reaction with OH radicals) | Various oxidation products |

| Aquatic/Soil | Oxidation | 2-Methylheptanoic acid ontosight.aiontosight.ai | |

| Biotic | Aerobic | Microbial Oxidation | 2-Methylheptanoic acid enviro.wikimdpi.com |

| Anaerobic | Fumarate Addition (postulated) | Succinic acid adducts, reduced acids nih.gov |

Identification of Microbial Strains and Consortia Involved

While literature specifically identifying microbial strains that degrade this compound is scarce, the ability to metabolize hydrocarbons is widespread among various bacterial genera. Numerous studies have identified consortia and specific strains capable of breaking down alkanes, alkenes, and related compounds. It is highly probable that these same microorganisms can metabolize this compound.

Relevant hydrocarbon-degrading bacterial genera include:

Pseudomonas mdpi.comkemdiktisaintek.go.id

Rhodococcus mdpi.comkemdiktisaintek.go.idresearchgate.net

Acinetobacter kemdiktisaintek.go.id

Mycobacterium kemdiktisaintek.go.id

Bacillus mdpi.comresearchgate.netfrontiersin.org

Marinobacter frontiersin.org

Streptomyces mdpi.com

One study on the microbial diversity of sourdough found that contamination with Staphylococcus aureus significantly reduced the content of this compound, suggesting this species has the metabolic capability to degrade the compound. mdpi.com The degradation of plastics and other complex organic molecules often relies on mixed microbial communities, where different species work together to break down the material into simpler components. frontiersin.orgnih.govnih.gov

Environmental Transport and Distribution Research

The movement and final distribution of this compound in the environment are influenced by its physical and chemical properties. As a volatile compound, it has the potential for atmospheric transport. mit.edu Its behavior in soil and water is dictated by its solubility and tendency to adsorb to particles.

Research on related branched alkanes suggests that branching in the carbon chain can increase aqueous solubility compared to their straight-chain equivalents. This increased solubility could enhance the mobility of this compound in aquatic systems and increase its bioavailability to microorganisms. Safety data sheets for similar chemicals recommend preventing their entry into drains and the wider environment, acknowledging their potential for transport. enamine.net While endpoints for transport and distribution, such as adsorption/desorption coefficients, are recognized as important, specific experimental data for this compound were not available in the consulted resources. europa.euepa.gov

Compound Reference Table

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem Compound Identification (CID) numbers. wikipedia.org

Sorption and Leaching Studies

Sorption to soil and sediment is a key process that dictates a chemical's mobility and potential to leach into groundwater. This process is primarily influenced by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates a greater tendency for a substance to bind to organic matter in soil, making it less mobile.

There is a lack of direct experimental data for the Koc of this compound. However, estimations can be made based on its octanol-water partition coefficient (LogP or LogKow), which is a measure of its hydrophobicity. For this compound, a computed XLogP3-AA value of 2.7 is available, with other estimations for LogP at 2.4. chemrxiv.orgnih.gov These values suggest a moderate potential for sorption to organic matter.

Generally, chemicals are classified based on their Koc values to determine their mobility in soil. While a specific Koc for this compound is not published, related aliphatic aldehydes can provide some context. The general principle is that as the carbon chain length of aliphatic aldehydes increases, their water solubility decreases and their affinity for soil organic matter increases, leading to lower mobility and reduced leaching potential.

Given its structure as an eight-carbon branched aldehyde, this compound is expected to have low to moderate mobility in soil. This means it will have a tendency to adsorb to soil particles, particularly in soils with high organic content. Consequently, its potential for significant leaching into groundwater is likely to be limited. However, in sandy soils with low organic matter, or under conditions of heavy rainfall, some movement through the soil profile could occur. Studies on other organic compounds have shown that the presence of soluble organic compounds in soil amendments can sometimes enhance the leaching of sorbed chemicals. researchgate.net

Table 1: Estimated Physicochemical Properties Influencing Sorption and Leaching of this compound (Note: Values are estimated or based on structurally similar compounds due to a lack of direct experimental data for this compound.)

| Property | Estimated Value | Implication for Environmental Fate |

| LogP (Octanol-Water Partition Coefficient) | 2.4 - 2.7 | Indicates moderate hydrophobicity, suggesting a tendency to sorb to organic matter. |

| Soil Adsorption Coefficient (Koc) | Not experimentally determined; estimated to be in the range of moderate sorption. | Suggests low to moderate mobility in soil. |

| Water Solubility | 455.6 mg/L @ 25 °C (estimated for isomer 6-methylheptanal) environment-agency.gov.uk | Limited water solubility contributes to partitioning from water to soil/sediment. |

| Leaching Potential | Low to Moderate | The compound is expected to be largely retained in the upper soil layers, with limited potential to reach groundwater. |

Role of 2 Methylheptanal in Biological Systems and Chemoreception

Olfactory Perception Mechanisms

The detection of volatile molecules such as 2-methylheptanal begins in the olfactory epithelium, where specialized neurons are tasked with converting a chemical signal into an electrical one that the brain can understand. biologists.com This process is fundamental to an organism's ability to identify food, predators, and mates. wur.nl

The perception of smell is initiated by the interaction of odorant molecules with olfactory receptors (ORs), which are part of the large G protein-coupled receptor (GPCR) family. biologists.comwikipedia.orgfz-juelich.de These receptors are located on the cell membranes of olfactory receptor neurons. wikipedia.org An individual olfactory neuron typically expresses only one type of OR, which determines its specificity to certain odorants. oup.com However, a single receptor can recognize multiple odorant molecules, and a single odorant like this compound can bind to several different types of ORs with varying affinities. wikipedia.orgfz-juelich.de This combinatorial coding is what allows the olfactory system to recognize and distinguish between a vast number of different scents. biorxiv.org

The binding is not a simple lock-and-key mechanism; it involves a range of weak, non-covalent interactions. For an aldehyde like this compound, the specific three-dimensional shape, size, and the presence of the reactive aldehyde functional group are critical determinants of which receptors it will activate. Studies on homologous series of aliphatic aldehydes have shown that ORs are finely tuned to the carbon chain length of the molecule. biologists.com For instance, research on the well-studied rat olfactory receptor I7 (OR-I7) has shown its preference for octanal (B89490). Remarkably, a single amino acid substitution (valine to isoleucine) in the mouse homolog of this receptor shifts its preference to heptanal (B48729), an aldehyde structurally very similar to this compound. nih.gov This highlights the exquisite specificity of the ligand-receptor interaction at the molecular level. It is also suggested that for some aldehyde-specific receptors, the activating ligand might be the hydrated form of the aldehyde, the geminal-diol, which exists in equilibrium in the aqueous environment of the nasal mucus. nih.gov

Once this compound binds to an appropriate olfactory receptor, it triggers a conformational change in the receptor protein. fz-juelich.debiorxiv.org This change initiates a signal transduction cascade inside the olfactory neuron. fz-juelich.de This is a classic second-messenger pathway common to many sensory systems. biologists.com

The key steps in this pathway are as follows:

G-Protein Activation : The activated OR binds to and activates an olfactory-specific G-protein, commonly known as Golf. kenhub.com

Adenylyl Cyclase Stimulation : The activated Golf stimulates the enzyme adenylyl cyclase. oup.com

cAMP Production : Adenylyl cyclase converts ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger molecule. wikipedia.orgoup.com

Ion Channel Opening : cAMP molecules bind to and open cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane. oup.com

Depolarization : The opening of CNG channels allows an influx of positive ions, mainly sodium (Na+) and calcium (Ca2+), into the cell. kenhub.com This influx of positive charge depolarizes the neuron, changing its electrical potential.

Action Potential Generation : If the depolarization reaches a certain threshold, it triggers the generation of an action potential—an electrical signal that travels along the neuron's axon to the olfactory bulb in the brain. fz-juelich.deoup.com

The influx of calcium also plays a role in sensory adaptation, allowing the system to reset and detect new odors. oup.com

Interaction with Olfactory Receptors

Chemoreceptor Interactions and Ligand Binding Studies

The specificity and sensitivity of the olfactory system are determined by the detailed interactions between odorants and their receptors. Studying these interactions through structure-activity relationships and computational modeling provides insight into the chemical logic of olfaction.

Structure-activity relationship (SAR) studies explore how an odorant's chemical structure relates to its perceived smell. For aliphatic aldehydes like this compound, key structural features influencing olfactory perception include carbon chain length and molecular branching.

Carbon Chain Length : Studies on homologous series of straight-chain aldehydes show that olfactory potency and perception change systematically with the number of carbon atoms. scispace.comnih.govescholarship.org Generally, as the carbon chain lengthens from butanal (C4) to octanal (C8), the odor detection threshold in humans decreases, meaning the scent becomes more potent. scispace.comescholarship.org Electrophysiological recordings from olfactory neurons confirm this, showing that individual neurons are often tuned to respond to aldehydes within a specific range of chain lengths. biologists.com For example, a neuron that responds to heptanal may also respond to hexanal (B45976) and octanal, but not to butanal. biologists.com

Molecular Branching : The presence of a methyl group, as in this compound, significantly alters the molecule's shape compared to its straight-chain counterpart, heptanal. This branching affects how the molecule fits into the binding pocket of an olfactory receptor. plos.org This can lead to the activation of a different combination of ORs, resulting in a distinct odor perception. Studies in honeybees, for instance, have shown that the ability to discriminate between aldehydes is affected by both chain length and the position of functional groups. uni-konstanz.de

These SAR studies demonstrate that the olfactory system is highly sensitive to subtle variations in molecular architecture, allowing for the discrimination of a vast array of structurally similar compounds. nih.gov

Given that no experimental structures have been determined for any olfactory receptor, computational methods are essential tools for understanding how odorants like this compound interact with their receptors. fz-juelich.degenominfo.org Techniques like homology modeling, molecular docking, and molecular dynamics (MD) simulations are used to build 3D models of ORs and simulate the binding process. fz-juelich.deherts.ac.ukmdpi.com

Homology Modeling : Since ORs are GPCRs, their structures can be predicted by using the known structures of other GPCRs (like rhodopsin or the β2-adrenergic receptor) as templates. nih.govherts.ac.uk

Molecular Docking : This technique predicts the preferred orientation and binding affinity of a ligand (e.g., this compound) when it binds to the modeled receptor. genominfo.orgnih.gov Docking studies can identify the specific amino acid residues within the receptor's binding pocket that are likely to interact with the aldehyde. mdpi.com For example, simulations can predict which residues form hydrogen bonds or have hydrophobic interactions with the odorant.

Molecular Dynamics (MD) Simulations : MD simulations model the movement of every atom in the ligand-receptor complex over time. nih.gov These simulations can reveal the dynamic behavior of this compound within the binding pocket, showing how its flexibility and conformational changes might influence the receptor's activation and the subsequent signaling cascade. nih.govnih.gov

These computational approaches allow researchers to form and test hypotheses about which structural features of an odorant are critical for activating a specific receptor, providing a powerful complement to experimental SAR studies. chemrxiv.org

Structure-Activity Relationships in Olfaction

Biological Significance as an Odorant or Volatile Cue

This compound is not just a laboratory chemical; it is a volatile organic compound (VOC) that occurs in nature and serves as a chemical cue in various biological contexts.

The compound has been identified as a flavor and aroma component in certain foods. chem960.com For example, branched-chain aldehydes are known to be produced during the fermentation of food products. nih.gov It is also recognized as an important odor-active compound in some citrus varieties. In one study comparing Kinokuni and Satsuma mandarin oranges, 6-methyloctanal, a structurally similar compound, was found to be a key contributor to the citrus and fruity aroma. tandfonline.com Due to its specific aromatic profile, this compound is also utilized in the fragrance industry to create complex scents. chem960.comthegoodscentscompany.com

In the broader ecological context, volatile aldehydes function as a form of chemical language. wur.nl Plants release VOCs to attract pollinators, deter herbivores, or communicate with other plants. wur.nl Insects use specific aldehydes as pheromones for mating or as cues to locate host plants. While the specific role of this compound in these interactions is an area for further research, its presence in natural products points to its involvement in the complex web of chemical signaling that mediates interactions between different organisms.

Research Findings on Aliphatic Aldehyde Perception

| Research Area | Key Finding | Organism/System | Source(s) |

| Receptor Specificity | A single amino acid change in the mouse OR-I7 receptor switches its ligand preference from octanal to heptanal. | Mouse, Rat | nih.gov |

| Structure-Activity | Olfactory detection thresholds for straight-chain aldehydes decrease (potency increases) with carbon chain length up to C8. | Human | scispace.comescholarship.org |

| Neural Coding | Individual olfactory neurons respond to a limited and consecutive range of aldehyde chain lengths. | Rat | biologists.com |

| Computational Modeling | Molecular dynamics simulations can trace the dynamic movement of aldehyde ligands within an OR binding pocket, revealing potential activation pathways. | In Silico (Rat OR-I7) | nih.gov |

| Behavioral Discrimination | Both humans and squirrel monkeys show a negative correlation between the ability to discriminate aldehydes and their structural similarity (i.e., difference in chain length). | Human, Squirrel Monkey | nih.gov |

Presence in Natural Matrices and Emissions

This compound (C₈H₁₆O) is a branched-chain aldehyde that has been identified as a volatile organic compound (VOC) in a variety of natural and processed substances. Its occurrence is often linked to the oxidation of lipids and the metabolic processes of certain organisms.

The compound is a known constituent of some plant essential oils. For instance, it has been detected in the essential oil extracted from the seeds of Zanthoxylum armatum, commonly known as winged prickly ash. researchgate.netimsc.res.in A study analyzing the essential oil of Z. armatum from the Kumaun region of Uttarakhand, India, listed this compound as one of the identified volatile components. researchgate.net

In the realm of food science, this compound has been identified in various food products. It is a volatile compound found in wholewheat sourdough, where its concentration was observed to decrease significantly in the presence of Staphylococcus aureus contamination. mdpi.com It has also been detected in stale, sterile concentrated milk. foodprotection.org The formation of this compound is frequently associated with the thermal degradation and oxidation of lipids. For example, it has been identified as a volatile compound released during the heating of cholesterol and is a known oxidation product in stored walnut oil. conicet.gov.ar Furthermore, studies on cooked meats have identified this compound as one of the many volatile flavor compounds in Hanwoo beef striploin.

Additionally, 2-Methylheptanoic acid, a related compound, is found naturally in certain plant and animal products, and this compound can be formed through its oxidation. ontosight.ai

Table 1: Natural and Food-Related Sources of this compound

| Source Category | Specific Source | Finding | Citation |

|---|---|---|---|

| Plants | Zanthoxylum armatum (Winged Prickly Ash) | Identified as a volatile component in the seed essential oil. | researchgate.netimsc.res.in |

| Tobacco (Nicotiana tabacum) | Detected in the analysis of tobacco seed oil. | ||

| Food Products | Wholewheat Sourdough | Present as a volatile metabolite; its content is reduced by Staphylococcus aureus contamination. | mdpi.com |

| Stale Concentrated Milk | Identified as a volatile compound in stale, sterile milk. | foodprotection.org | |

| Cooked Hanwoo Beef | Detected as a volatile flavor compound. | ||

| Walnut Oil | Forms as a result of lipid oxidation during storage. | conicet.gov.ar |

| Biochemical Processes | Lipid/Cholesterol Degradation | Emitted as a volatile compound during the thermal processing of cholesterol. | |

Influence on Biological Behaviors and Responses

The biological influence of this compound is primarily mediated through chemoreception, where it is perceived as an aroma or a chemical signal, affecting the behavior of various organisms. Its role is often contextual, acting as a flavor component, an attractant, or a repellent.

In humans and other animals, this compound contributes to the flavor and aroma profiles of food. Aldehydes, as a class, are known to impart oil, fruit, and almond aromas in sourdough bread. mdpi.com A closely related isomer, 6-methylheptanal, is noted for its fresh, green, and sweet orange-like scent, which suggests that this compound likely possesses similar sensory properties that can influence feeding behaviors. thegoodscentscompany.com The aroma of Timur (Zanthoxylum armatum), where the related 6-methyl heptanal is found, is described as having fatty and aldehydic notes. researchgate.net

In the context of inter-species interactions, particularly with insects, aldehydes can function as semiochemicals (pheromones, allomones, or kairomones) that modulate behavior. plantprotection.plfiveable.me Research on the rove beetle, Philonthus decorus, indicated that aldehydes as a chemical group exhibited a moderate repellent effect on males, though they did not significantly affect females. nih.gov This suggests a potential allomonal role for this compound, where it could act as a defensive compound for the emitting organism. While not specifically identified as a pheromone itself, its structural similarity to compounds like 6-methylheptanal, used in the synthesis of the gypsy moth sex pheromone (disparlure), points to the potential for such branched aldehydes to be involved in insect communication.

The presence of this compound in plant essential oils, which are often utilized by plants for defense against herbivores, further supports its potential role as a repellent or deterrent. researchgate.netgoogle.com

Table 2: Observed and Potential Biological Responses to this compound

| Organism Group | Type of Response | Specific Effect/Role | Citation |

|---|---|---|---|

| Humans/Animals | Chemoreception (Flavor/Aroma) | Contributes to the aroma profile of foods like sourdough and is perceived as a flavor component. | mdpi.com |

| Insects (General) | Behavioral Modulation (Allomone) | As part of the aldehyde chemical class, it may act as a repellent. In Philonthus decorus (rove beetle), aldehydes showed a moderate repellent effect on males. | nih.gov |

| Insects (Potential) | Semiochemical Communication | Structural similarity to known insect pheromone precursors suggests a potential, though unconfirmed, role in insect communication. | |

Emerging Research Frontiers and Future Perspectives for 2 Methylheptanal Studies

Development of Novel and Sustainable Synthetic Routes

The chemical industry is increasingly focused on developing environmentally friendly and efficient methods for producing valuable compounds. Research into the synthesis of 2-Methylheptanal is aligning with the principles of green chemistry, which prioritize waste reduction, the use of renewable resources, and energy efficiency. chemistryjournals.netijsetpub.com

Future research in this area will likely concentrate on several key strategies:

Biocatalysis: The use of enzymes and microorganisms as catalysts in organic synthesis offers high selectivity and mild reaction conditions. ijsetpub.com Investigating enzymatic pathways for the production of this compound from renewable feedstocks is a promising avenue. This approach could provide a more sustainable alternative to traditional chemical synthesis. chemistryjournals.netijsetpub.com

Flow Chemistry: Continuous flow processes provide enhanced control over reaction parameters, leading to improved safety and reduced waste. ijsetpub.com Applying flow chemistry to the synthesis of this compound could enable more efficient and scalable production. ijsetpub.comspirochem.com

Alternative Solvents: Moving away from volatile and toxic organic solvents is a core tenet of green chemistry. Research is exploring the use of more benign solvents like water, ionic liquids, or supercritical fluids in the synthesis of aldehydes. chemistryjournals.net

Novel Catalysts: The development of new catalytic systems, such as those based on earth-abundant metals or novel ecocatalysts, could lead to more efficient and sustainable synthetic routes for this compound. mdpi.com

These sustainable approaches are critical for reducing the environmental footprint of chemical manufacturing and are being applied to a wide range of organic compounds. chemistryjournals.netijsetpub.com

Integration of Advanced Analytical Tools for Comprehensive Profiling

A thorough understanding of this compound in various matrices, from biological fluids to environmental samples, requires sophisticated analytical techniques. The future of its analysis lies in the integration of advanced instrumentation and methodologies.